In Vitro XOR Inhibition Potency: CC15009 vs. Allopurinol, Febuxostat, and Topiroxostat
CC15009 inhibits XOR-catalyzed uric acid synthesis with an in vitro IC50 of 0.237 nM, representing the strongest XOR inhibitory activity reported among current XOR inhibitors [1]. This is approximately 7.6-fold more potent than febuxostat (IC50 = 1.8 nM) [2], approximately 22-fold more potent than topiroxostat (IC50 = 5.3 nM) , and approximately 12,000-fold more potent than allopurinol (IC50 = 2.9 μM) [2]. The difference is even larger when considering that allopurinol is a prodrug requiring metabolic conversion to oxypurinol for XOR inhibition, while CC15009 acts directly [1].
| Evidence Dimension | In vitro XOR inhibition (IC50 for uric acid synthesis) |
|---|---|
| Target Compound Data | CC15009: IC50 = 0.237 nM |
| Comparator Or Baseline | Febuxostat: IC50 = 1.8 nM; Topiroxostat: IC50 = 5.3 nM; Allopurinol: IC50 = 2.9 μM |
| Quantified Difference | CC15009 is 7.6-fold more potent than febuxostat, 22.4-fold more potent than topiroxostat, and ~12,236-fold more potent than allopurinol |
| Conditions | In vitro XOR-catalyzed uric acid synthesis assay; CC15009 data from Li et al. 2024; febuxostat and allopurinol data from Malik et al. 2011; topiroxostat data from MedChemExpress datasheet |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations, CC15009 offers the highest potency in the XOR inhibitor class, reducing the amount of compound needed per assay and potentially lowering nonspecific effects at higher concentrations.
- [1] Li X, Chen D, Qi C, et al. Identification of a novel xanthine oxidoreductase inhibitor for hyperuricemia treatment with high efficacy and safety profile. Biomed Pharmacother. 2024 Sep;178:117223. View Source
- [2] Malik UZ, Hundley NJ, Romero G, et al. Febuxostat inhibition of endothelial-bound XO: implications for targeting vascular ROS production. Free Radic Biol Med. 2011;51(1):179-184. Febuxostat IC50 = 1.8 nM; Allopurinol IC50 = 2.9 μM. View Source
